1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
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Overview
Description
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which makes them effective against a wide range of bacterial infections. This compound, like other fluoroquinolones, works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves multiple steps The starting material is typically a quinoline derivative, which undergoes fluorination at the 6-positionThe final step involves the coupling of the 2-fluoroanilino group with the piperazinyl moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Ciprofloxacin: Known for its high potency and broad-spectrum activity.
Ofloxacin: Exhibits similar antibacterial properties but with different pharmacokinetic profiles.
Uniqueness
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the 2-fluoroanilino group enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent .
Properties
Molecular Formula |
C23H22F2N4O3S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H22F2N4O3S/c1-2-27-13-15(22(31)32)21(30)14-11-17(25)20(12-19(14)27)28-7-9-29(10-8-28)23(33)26-18-6-4-3-5-16(18)24/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32) |
InChI Key |
IQRIDGFPYRSRED-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O |
Origin of Product |
United States |
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